N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyridine-4-carboxamide
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Overview
Description
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyridine-4-carboxamide is a complex organic compound that features a benzothiazole moiety, a phenyl ring, and a pyridine carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of research.
Mechanism of Action
Target of Action
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]isonicotinamide is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The primary target of these compounds is the enzyme DprE1 , which is essential for the survival of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This inhibition disrupts the synthesis of arabinogalactan, a key component of the mycobacterial cell wall, leading to the death of the bacterium .
Biochemical Pathways
The affected pathway is the arabinogalactan biosynthesis pathway . By inhibiting DprE1, the compound prevents the formation of arabinogalactan, leading to a weakened cell wall and eventual cell death .
Pharmacokinetics
Benzothiazole derivatives are generally known for their good absorption and distribution profiles, which contribute to their bioavailability .
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By targeting DprE1 and disrupting arabinogalactan synthesis, the compound causes the death of the bacterium, thereby exerting its anti-tubercular effect .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyridine-4-carboxamide typically involves multiple steps, including the formation of the benzothiazole ring and subsequent coupling with the pyridine carboxamide group. Common synthetic methods include:
Diazo-coupling: This process involves the reaction of aniline derivatives with benzothiazole intermediates under controlled conditions.
Knoevenagel condensation: This reaction involves the condensation of aldehydes with active methylene compounds in the presence of a base catalyst.
Microwave irradiation: This technique accelerates the reaction process and improves yields by providing uniform heating.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyridine-4-carboxamide undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Piperidine, bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyridine-4-carboxamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Compounds like 2,4-disubstituted thiazoles exhibit similar biological activities, including antibacterial and antifungal properties.
Indole derivatives: Compounds such as N-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl derivatives show anti-inflammatory and analgesic activities.
Uniqueness
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyridine-4-carboxamide is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of benzothiazole and pyridine carboxamide groups allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c1-13-2-7-17-18(12-13)25-20(23-17)15-3-5-16(6-4-15)22-19(24)14-8-10-21-11-9-14/h2-12H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWXLHYALWLPNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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